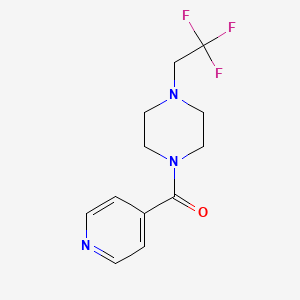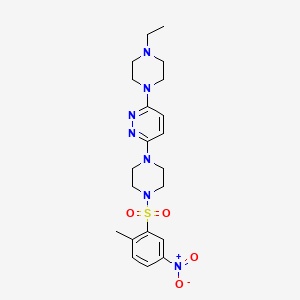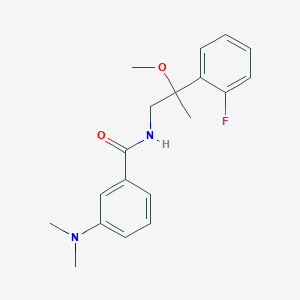
3-(dimethylamino)-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques used for this analysis include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction takes place, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound, such as melting point, boiling point, solubility, density, molar mass, and reactivity.科学的研究の応用
Radiosynthesis for PET Imaging
A significant application of compounds similar to 3-(dimethylamino)-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide is found in the development of PET (Positron Emission Tomography) radiotracers. For example, a study explored the radiosynthesis of a novel analog aiming to assess the GlyT-2 transporter in vivo, demonstrating the potential of such compounds in neuroimaging and the study of neurological disorders. The synthesis involved a one-pot, two-step method, yielding a product suitable for in vivo use with high radiochemical purity and specific activity (Tian et al., 2006).
Prokinetic and Antiemetic Activities
Research into N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally related to metoclopramide, has shown promising gastrointestinal prokinetic and antiemetic activities. This highlights the therapeutic potential of such compounds in managing gastrointestinal motility disorders and vomiting (Sakaguchi et al., 1992).
Synthesis and Evaluation for Anti-inflammatory Properties
Compounds related to 3-(dimethylamino)-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide have been synthesized and evaluated for their anti-inflammatory properties. This includes the study of benzamides and related structures, which are structurally similar to known anti-inflammatory agents. These studies provide insights into the chemical modifications that influence anti-inflammatory activity and the potential therapeutic applications of these compounds (Robert et al., 1994).
Electrochemical Behavior and Applications
The electrochemical behavior of derivatives of 3-(dimethylamino)-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide has been studied in various media, revealing insights into their redox properties and potential applications in electrochemical sensors and devices. These studies contribute to the understanding of the electrochemical characteristics of such compounds and their possible utility in analytical and bioanalytical chemistry (David et al., 1995).
Sensing and Removal of Metal Ions
Research on macromolecular luminogens related to 3-(dimethylamino)-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide has demonstrated their utility in sensing and removing metal ions like Fe(III) and Cu(II). This includes the synthesis of biocompatible polymers that can selectively detect and adsorb specific metal ions from aqueous solutions, highlighting the environmental and analytical applications of such materials (Dutta et al., 2020).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
将来の方向性
This involves speculation on potential future applications of the compound based on its properties and activities.
Please note that the availability of this information depends on the extent of research done on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies.
特性
IUPAC Name |
3-(dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-19(24-4,16-10-5-6-11-17(16)20)13-21-18(23)14-8-7-9-15(12-14)22(2)3/h5-12H,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNSOXVPRAFJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)N(C)C)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2936388.png)
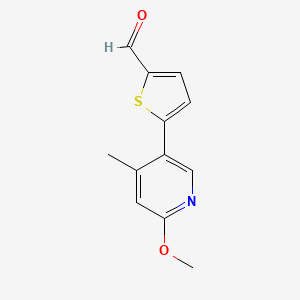
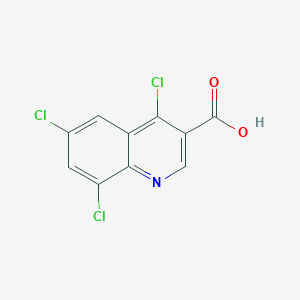
![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)

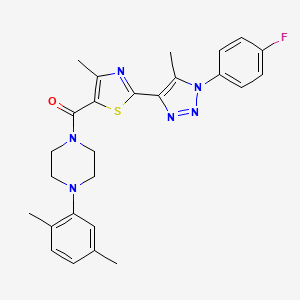
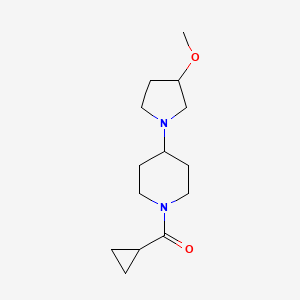
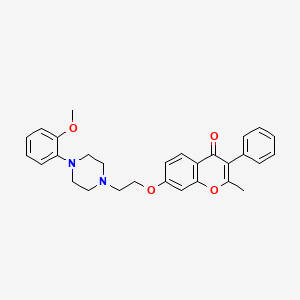
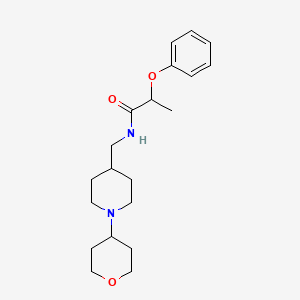
![2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B2936403.png)
![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)
